

Application Notes and Protocols for PF-05198007 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B8666835

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Introduction

PF-05198007 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for pain, as gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Consequently, selective blockers of Nav1.7, such as **PF-05198007**, are valuable research tools for investigating the pathophysiology of pain and represent a promising therapeutic strategy for the development of novel analgesics.

Patch clamp electrophysiology is the gold-standard technique for characterizing the functional effects of ion channel modulators like **PF-05198007**. This document provides detailed application notes and protocols for the use of **PF-05198007** in patch clamp studies to assess its inhibitory activity on Nav1.7 channels.

Data Presentation

The following tables summarize the quantitative data regarding the effects of **PF-05198007** and the closely related compound PF-05089771 on Nav1.7 channels and neuronal excitability.

Table 1: Inhibitory Potency of **PF-05198007** and Related Compounds on Nav1.7

Compound	Cell Type	Parameter	Value	Holding Potential	Reference
PF-05198007	Mouse DRG Neurons	% Inhibition of TTX-S current at 30 nM	83.0 ± 2.7%	Not specified	[1]
PF-05089771	HEK293 expressing hNav1.7	IC50	11 nM	Not specified	[3]
PF-05089771	HEK293 expressing hNav1.7	IC50	6.4-fold reduction between -90 mV and -60 mV	-90 mV vs -60 mV	[3]

Table 2: Effects of **PF-05198007** on Neuronal Excitability

Parameter	Cell Type	Control	PF-05198007	% Change	Reference
Action Potential Rheobase	Mouse small-diameter DRG neurons	173 ± 37 pA	239 ± 47 pA	~38% increase	[4]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Stably Expressing hNav1.7

This protocol is designed to measure the concentration-dependent inhibition of human Nav1.7 channels by **PF-05198007** and to assess its state-dependence.

1. Cell Culture and Preparation:

- Culture HEK293 cells stably expressing hNav1.7 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For recording, plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to promote adhesion. Use cells at 50-80% confluency.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm.
- **PF-05198007** Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.^[1] Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

3. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the voltage protocols.

4. Voltage Protocols:

- To assess inhibition of the resting state:

- Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).
- Apply a depolarizing test pulse to elicit Nav1.7 current (e.g., to 0 mV for 20 ms).
- Apply **PF-05198007** at various concentrations and measure the reduction in peak current.
- To assess inhibition of the inactivated state:
 - Hold the cell at a more depolarized potential to induce inactivation (e.g., -70 mV or -60 mV).
 - Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms).
 - Compare the inhibition by **PF-05198007** at this holding potential to that observed from the hyperpolarized holding potential.
- To determine the IC₅₀:
 - Apply a series of increasing concentrations of **PF-05198007**.
 - At each concentration, measure the steady-state block of the peak Nav1.7 current.
 - Construct a concentration-response curve and fit it with a Hill equation to determine the IC₅₀ value.

Protocol 2: Current-Clamp Recordings in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the effect of **PF-05198007** on the excitability of nociceptive neurons.

1. DRG Neuron Preparation:

- Isolate DRGs from rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

- Plate the neurons on coated coverslips and culture them in a suitable medium for 24-48 hours before recording.

2. Solutions:

- Use similar external and internal solutions as in Protocol 1, with potential modifications to the internal solution to preserve intracellular signaling pathways (e.g., using K-gluconate instead of CsF and including ATP and GTP).

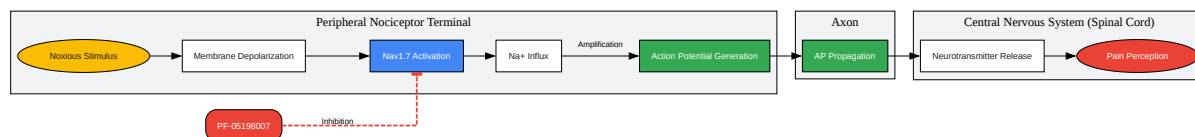
3. Electrophysiological Recording:

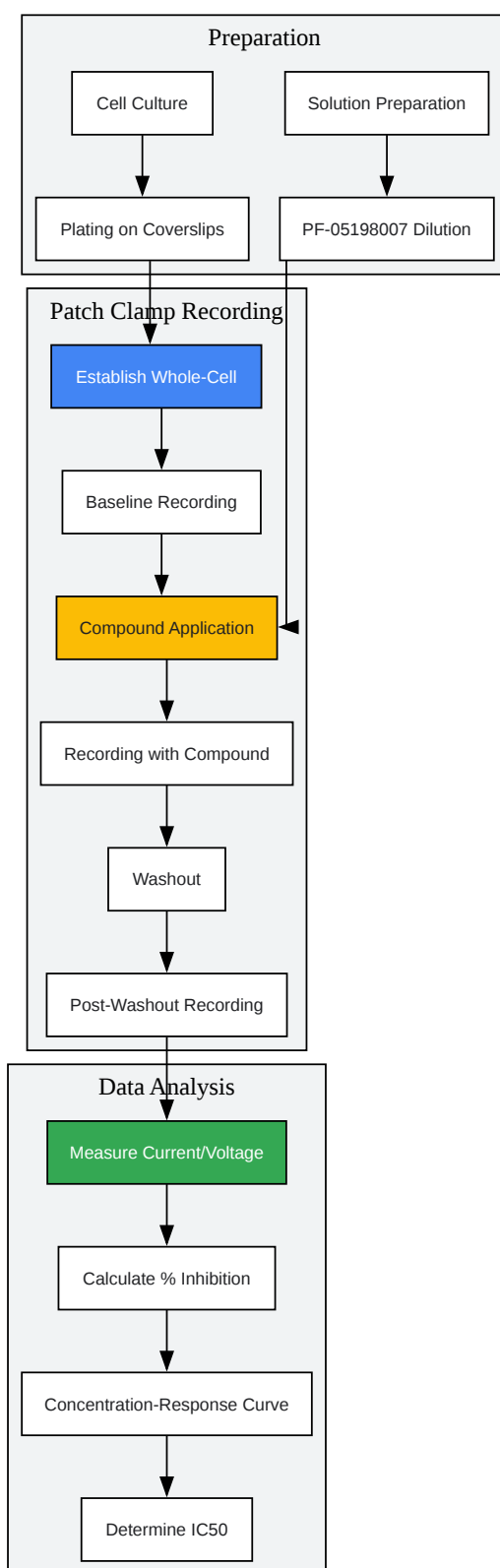
- Perform whole-cell current-clamp recordings from small-diameter DRG neurons, which are likely to be nociceptors.
- After establishing the whole-cell configuration, allow the neuron to stabilize.

4. Experimental Procedure:

- Measure Resting Membrane Potential (RMP): Record the RMP of the neuron.
- Determine Rheobase: Inject a series of depolarizing current steps of increasing amplitude to determine the minimum current required to elicit a single action potential (rheobase).
- Assess Action Potential Firing: Inject a suprathreshold current step to elicit multiple action potentials and measure the firing frequency.
- Apply **PF-05198007**: Perfuse the recording chamber with a known concentration of **PF-05198007** (e.g., 30 nM).
- Re-evaluate Neuronal Excitability: After a few minutes of drug application, repeat the measurements of RMP, rheobase, and action potential firing.
- Washout: Perfuse with the drug-free external solution to assess the reversibility of the effects.

Mandatory Visualizations





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